[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Overview
Description
L524-0366, also known as [1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone, is a small molecule inhibitor that specifically targets the TWEAK-Fn14 signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and migration. L524-0366 has shown potential in scientific research, particularly in the study of glioblastoma and other diseases where the TWEAK-Fn14 pathway is deregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L524-0366 involves the formation of a triazolyl-thiomorpholinyl-methanone structure. The key steps include:
Formation of the triazole ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the thiomorpholine moiety: This involves the reaction of a suitable thiomorpholine derivative with the triazole intermediate.
Final coupling: The triazole-thiomorpholine intermediate is then coupled with a chlorophenyl derivative to form the final compound
Industrial Production Methods
Industrial production of L524-0366 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L524-0366 undergoes several types of chemical reactions:
Substitution reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The triazole and thiomorpholine moieties can undergo oxidation and reduction under specific conditions.
Coupling reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of L524-0366 .
Scientific Research Applications
L524-0366 has a wide range of scientific research applications:
Cancer research: It has been studied extensively in glioblastoma, where it inhibits TWEAK-induced cell migration and survival
Inflammation: The compound has shown potential in reducing inflammation by inhibiting the TWEAK-Fn14 pathway.
Autoimmune diseases: Research suggests that L524-0366 could be useful in treating autoimmune diseases by modulating the immune response.
Cardiovascular diseases: Studies have indicated its role in reducing cardiac fibrosis and improving cardiac function in models of heart disease.
Mechanism of Action
L524-0366 exerts its effects by specifically binding to the Fn14 receptor, thereby disrupting the interaction between TWEAK and Fn14. This inhibition prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is involved in cell survival, proliferation, and migration. By blocking this pathway, L524-0366 can reduce inflammation, inhibit tumor growth, and modulate immune responses .
Comparison with Similar Compounds
L524-0366 is unique in its specific inhibition of the TWEAK-Fn14 pathway. Similar compounds include:
TWEAK-Fn14-IN-1: Another specific inhibitor of the TWEAK-Fn14 interaction, but with different binding affinities and potencies.
THD Receptor Antagonists: These compounds also target the TWEAK-Fn14 pathway but may have broader or less specific effects.
Compared to these compounds, L524-0366 has shown higher specificity and potency in inhibiting the TWEAK-Fn14 interaction, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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